Cas no 143687-24-5 (1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate)

1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate structure
143687-24-5 structure
Productnaam:1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate
CAS-nummer:143687-24-5
MF:C70H76N4O12
MW:1165.37205982208
CID:64789
PubChem ID:45358017

1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate
    • (R*,R*)-(+/-)-N-[5-[1-Hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl](phenylmethyl)amino]ethyl]-2-(phenylmethoxy)phenyl]-formamide (E)-2-butenedioate (2:1)
    • N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide,(Z)-but-2-enedioic acid
    • 1-(4-benziloxy-3-Formylaminophenyl)-2-[N-Benzxyl-2 ' -(p-methoxyphenyl)-1 ' - methylethylamino]ethanol.hemiFumarate
    • 143687-24-5
    • DTXSID10670016
    • AC-19665
    • 1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2/'-(4-methoxyphenyl)-1/'-methylethylamino]ethaol he
    • AKOS015963216
    • (2Z)-But-2-enedioic acid--N-[5-(2-{benzyl[1-(4-methoxyphenyl)propan-2-yl]amino}-1-hydroxyethyl)-2-(benzyloxy)phenyl]formamide (1/2)
    • N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide;(Z)-but-2-enedioic acid
    • Inchi: 1S/2C33H36N2O4.C4H4O4/c2*1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28;5-3(6)1-2-4(7)8/h2*3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36);1-2H,(H,5,6)(H,7,8)/b;;2-1-
    • InChI-sleutel: NKMRGAZUAPZJPZ-KSBRXOFISA-N
    • LACHT: OC(/C=C\C(O)=O)=O.O=CNC1=C(OCC2=CC=CC=C2)C=CC(C(O)CN(CC2=CC=CC=C2)C(C)CC2=CC=C(OC)C=C2)=C1.O=CNC1C(OCC2=CC=CC=C2)=CC=C(C(O)CN(CC2=CC=CC=C2)C(C)CC2=CC=C(OC)C=C2)C=1

Berekende eigenschappen

  • Exacte massa: 1164.55000
  • Monoisotopische massa: 1164.546
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 86
  • Aantal draaibare bindingen: 28
  • Complexiteit: 792
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 217A^2

Experimentele eigenschappen

  • PSA: 216.66000
  • LogboekP: 13.14820
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